
2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Description
2-(4-Methylphenyl)-N-(pyridin-3-ylmethyl)acetamide is an acetamide derivative featuring a 4-methylphenyl group attached to the acetamide backbone and a pyridin-3-ylmethyl substituent on the nitrogen atom. The compound combines aromatic (methylphenyl) and heteroaromatic (pyridinyl) moieties, which may influence its physicochemical properties, such as solubility and lipophilicity, and biological interactions.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-4-6-13(7-5-12)9-15(18)17-11-14-3-2-8-16-10-14/h2-8,10H,9,11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKJGKWXQAEDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide typically involves the reaction of 4-methylbenzylamine with pyridine-3-carboxaldehyde, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme involved in disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues and Substituent Effects
The compound’s structure can be compared to other acetamides with aromatic or heteroaromatic substituents:
Key Observations :
- Pyridine vs. Phenyl Substitution : The pyridin-3-ylmethyl group in the target compound introduces a nitrogen atom, which may enhance hydrogen bonding or receptor interactions compared to purely phenyl-substituted analogs like N-(4-hydroxyphenethyl)acetamide .
- Complex Substituents : Compounds with sulfonyl or piperazine groups (e.g., ) exhibit higher molecular weights and polarities, which could influence solubility and bioavailability.
Pharmacological Activities
- Antimicrobial Activity : Chlorophenyl and morpholinyl-substituted acetamides (e.g., ) showed efficacy against bacterial and fungal strains, suggesting that the target compound’s pyridine moiety might similarly interact with microbial enzymes .
- Anticancer Potential: Quinazoline-sulfonyl acetamides () demonstrated activity against HCT-1 and MCF-7 cancer cells, highlighting the role of electron-withdrawing groups in enhancing cytotoxicity .
- Antiparasitic Activity : Thiazolidine-2,4-dione acetamides () displayed antileishmanial effects, indicating that heterocyclic substituents can broaden therapeutic applications .
Physicochemical Properties
- Hydrogen Bonding: The pyridin-3-ylmethyl group may act as a hydrogen bond acceptor, a feature absent in non-heteroaromatic analogs like N-(4-fluorophenyl)acetamide derivatives ().
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